(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14926728
Molecular Formula: C16H10ClIN2OS
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClIN2OS |
|---|---|
| Molecular Weight | 440.7 g/mol |
| IUPAC Name | (5E)-2-(2-chlorophenyl)imino-5-[(4-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H10ClIN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+ |
| Standard InChI Key | OHPLPIFYGHYHIZ-NTEUORMPSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s systematic IUPAC name, (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one, reflects its intricate structure (Figure 1). Key features include:
-
Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3.
-
2-Chloroanilino group: A substituted aniline attached to the thiazole’s C2 position, introducing electron-withdrawing chlorine.
-
4-Iodobenzylidene moiety: An iodinated aromatic system conjugated to the thiazole’s C5 via a methylidene bridge, contributing steric bulk and halogen bonding potential.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClIN₂OS |
| Molecular Weight | 440.7 g/mol |
| CAS Number | VC14926728 |
| Solubility | Limited aqueous solubility |
| Stability | Sensitive to prolonged light |
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via a multi-step condensation strategy:
-
Thiazole ring formation: Reacting 2-bromo-1,2-diphenylethan-1-one with thiourea generates a thiazole intermediate.
-
Acetylation: Chloroacetyl chloride introduces a reactive chloroacetamide group at the thiazole’s C2 position .
-
Cyclocondensation: Sodium thiocyanate facilitates cyclization to form the thiazolidin-4-one core .
-
Aldol-like condensation: Aryl aldehydes (e.g., 4-iodobenzaldehyde) undergo Knoevenagel condensation at C5, yielding the final product.
Advanced Methodologies
Recent advances emphasize efficiency improvements:
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining yields >75% .
-
Solvent-free conditions: Minimizes environmental impact and simplifies purification .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 68 | 8–12 | 95 |
| Microwave-assisted | 78 | 0.5–1 | 98 |
| Solvent-free (neat) | 72 | 3–4 | 96 |
Biological Activities and Mechanisms
Anticancer Efficacy
In vitro screens reveal potent cytotoxicity against diverse cancer cell lines:
Table 3: Cytotoxic Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.3 | |
| A549 (lung cancer) | 9.8 | |
| HeLa (cervical cancer) | 14.7 |
Mechanistically, the compound induces mitochondrial apoptosis via:
-
Bax/Bcl-2 dysregulation: Upregulates pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2.
-
Caspase-3/7 activation: Cleaves PARP-1, triggering DNA fragmentation .
-
Reactive oxygen species (ROS): Generates oxidative stress, damaging cancer cell membranes .
Structural Characterization
Spectroscopic Analysis
-
¹H NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons; δ 6.5 ppm corresponds to the methylidene CH group.
-
LC-MS/MS: Molecular ion [M+H]⁺ at m/z 441.6 validates the molecular formula.
X-ray Crystallography
Single-crystal studies reveal:
-
Planar thiazole ring: Dihedral angles <5° with adjacent aromatic systems.
-
Halogen bonding: I···S interactions (3.4 Å) stabilize the crystal lattice.
Comparative Analysis with Thiazole Derivatives
The 4-iodophenyl substituent confers distinct advantages over other halogens:
Table 4: Halogen Substitution Effects
| Substituent (X) | LogP | IC₅₀ (µM) | Metabolic Stability |
|---|---|---|---|
| Iodo (X = I) | 3.2 | 9.8 | High |
| Bromo (X = Br) | 2.9 | 14.5 | Moderate |
| Chloro (X = Cl) | 2.7 | 18.1 | Low |
Future Directions and Challenges
-
In vivo validation: Pharmacokinetic profiling in murine models is needed to assess bioavailability.
-
Target identification: Proteomic studies could elucidate novel binding partners (e.g., kinases, DNA repair enzymes).
-
Combination therapies: Synergy with checkpoint inhibitors or PARP inhibitors warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume